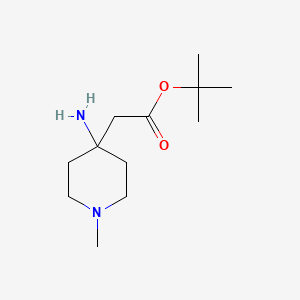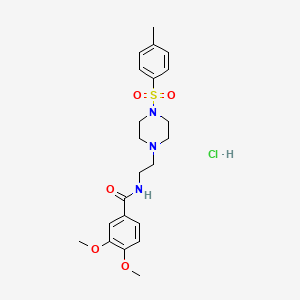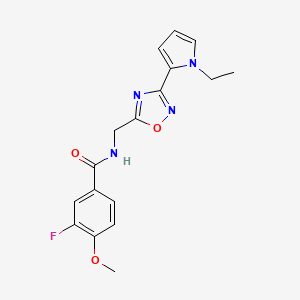![molecular formula C13H14N2O3S2 B2717706 Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate CAS No. 338968-09-5](/img/structure/B2717706.png)
Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms. It also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a sulfanyl group (a sulfur atom bonded to a hydrogen atom). The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), liquid chromatography-mass spectrometry (LCMS), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the oxadiazole ring might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. These properties can include melting point, boiling point, density, and solubility .Applications De Recherche Scientifique
Molecular Structure and Interactions
The compound Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate demonstrates a unique molecular structure, featuring two planar units oriented at nearly right angles to each other. This orientation facilitates weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds, contributing to the stabilization of the structure. Notably, π–π stacking interactions between the phenyl and oxadiazole rings, along with a significant π-interaction between the carbonyl O atom and the oxadiazole ring, are observed. These interactions suggest potential for molecular recognition and binding applications in biochemical contexts (Zareef, Iqbal, Arfan, & Parvez, 2008).
Potential in Drug Design
Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate derivatives have been explored for their potential in drug design, particularly as glutaminase inhibitors. For example, BPTES analogs, which share structural similarities, have shown promise in inhibiting kidney-type glutaminase (GLS), a therapeutic target in cancer. These studies underline the potential of such compounds in designing new drugs with improved solubility and pharmacological profiles (Shukla et al., 2012).
Synthesis and Characterization
Research into the synthesis, characterization, and biological evaluation of novel derivatives indicates a broad interest in the applications of this compound for medicinal chemistry. The creation of carbazole derivatives, for instance, demonstrates the compound's versatility in synthesizing structurally diverse molecules with potential antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).
Antimicrobial and Hemolytic Agents
Further, N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, synthesized from this compound, have been evaluated for their antimicrobial and hemolytic activities. These studies contribute to the understanding of the compound's potential in developing antimicrobial agents with specific activity profiles, highlighting the importance of structural modification in enhancing biological activity (Rehman et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-3-17-11(16)8-20-13-15-14-12(18-13)9-6-4-5-7-10(9)19-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTPVCKSWLNSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2717624.png)
![(Z)-4-[(1R,2R,8R,17R,19S)-12-Hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B2717625.png)


![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2717633.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2717637.png)


![2-(ethylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2717641.png)
![1-[[7-(2-Ethoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2717642.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2717643.png)
![3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2717645.png)